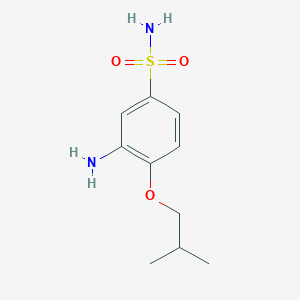

3-Amino-4-isobutoxybenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Research Paradigms

The journey of sulfonamide research began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgnih.gov Experiments with Prontosil, a sulfonamide-containing dye, commenced in 1932 in the laboratories of Bayer AG. wikipedia.org It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide. openaccesspub.org This discovery heralded the era of sulfa drugs, which were the first broadly effective systemic antibacterials and paved the way for the antibiotic revolution. wikipedia.org

Initially, research focused heavily on the antibacterial properties of sulfonamides, leading to the development of numerous derivatives to treat a wide range of bacterial infections. ajchem-b.comresearchgate.net Sulfathiazole, for instance, was extensively used during World War II to treat infections in soldiers' wounds. openaccesspub.org Over time, the research paradigm shifted from solely focusing on antimicrobial activity to exploring a wider range of pharmacological effects. By the 1950s, researchers had discovered that certain sulfonamide derivatives possessed hypoglycemic properties, leading to the development of the first sulfonylurea drugs for diabetes treatment. openaccesspub.org This diversification marked a significant evolution in sulfonamide research, expanding their therapeutic applications beyond infectious diseases. wisdomlib.orgnih.gov

Significance of Aminobenzene Scaffolds in Molecular Design and Chemical Biology

The aminobenzene scaffold, also known as aniline (B41778) or phenylamine, is a fundamental building block in organic chemistry and medicinal chemistry. drugbank.comwikipedia.org It consists of an amino group attached to a benzene (B151609) ring. drugbank.com This structural unit is present in a multitude of natural products, dyes, and pharmaceuticals. Its significance lies in its versatility as a synthetic intermediate and its ability to engage in various biological interactions.

In molecular design, the aminobenzene moiety serves as a versatile scaffold that can be readily modified to modulate a compound's physicochemical properties and biological activity. The amino group can act as a hydrogen bond donor and can be acylated, alkylated, or diazotized to introduce a wide range of functional groups. wikipedia.org These modifications allow for the fine-tuning of a molecule's size, shape, polarity, and electronic properties, which are critical for optimizing its interaction with biological targets. Many promising drug candidates, however, have faced challenges due to the metabolic liabilities associated with the aniline moiety, leading to research into isosteric replacements to improve safety profiles. acs.org

Positioning of 3-Amino-4-isobutoxybenzenesulfonamide within Contemporary Chemical Investigations

While direct and extensive academic research on this compound is not widely documented in publicly available literature, its chemical structure suggests its relevance to contemporary chemical investigations. The molecule incorporates both the sulfonamide functional group and a substituted aminobenzene ring, placing it at the intersection of two historically significant classes of compounds.

Research on structurally related compounds, such as 3-amino-4-hydroxybenzenesulfonamide (B74053), provides insights into the potential areas of interest for the isobutoxy derivative. Studies on the hydroxy-analogue have explored its use as a reagent in the synthesis of antagonists for the somatostatin (B550006) receptor subtype 5 and its utility in dye applications. nih.govchemicalbook.com Furthermore, derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and investigated for their binding to carbonic anhydrases and their activity in cancer cell cultures. nih.govnih.gov Given the structural similarity, this compound could be investigated for similar biological activities, with the isobutoxy group potentially influencing its pharmacokinetic properties, such as lipophilicity and metabolic stability.

Overview of Established Academic Research Avenues for Related Chemical Compounds

The broader classes of sulfonamides and aminobenzene derivatives are subjects of diverse and ongoing academic research. These investigations span from fundamental synthetic methodology to applied therapeutic development.

Established research avenues for sulfonamide derivatives include:

Antimicrobial Agents: Despite the rise of other antibiotic classes, research continues into novel sulfonamides to combat drug-resistant bacteria. wisdomlib.org

Anticancer Agents: Many sulfonamides exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase. ajchem-b.comresearchgate.net

Diuretics: Sulfonamide-based diuretics are crucial in managing conditions like hypertension and edema. wisdomlib.org

Antiviral and Antifungal Agents: The therapeutic scope of sulfonamides has expanded to include the treatment of viral and fungal infections. ajchem-b.comnih.gov

Enzyme Inhibitors: The sulfonamide moiety is a key pharmacophore in the design of inhibitors for various enzymes, playing a role in treating a diverse range of diseases. nih.gov

For aminobenzene derivatives, research often focuses on:

Medicinal Chemistry: The synthesis of novel aminobenzene-containing compounds as potential therapeutic agents for a wide range of diseases, including cancer and infectious diseases. acs.orgnih.gov

Materials Science: The development of new dyes, polymers, and other functional materials derived from aniline and its analogues. wikipedia.org

Catalysis: The use of aminobenzene derivatives as ligands for transition metal catalysts in various organic transformations.

The chemical structure of this compound, possessing both a sulfonamide and a substituted aminobenzene core, suggests that it could be a candidate for exploration within these established research fields.

Chemical Compound Information

Below are tables detailing the properties of the primary compound of interest and other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C10H16N2O3S |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 3-amino-4-isobutoxybenzene-1-sulfonamide |

| CAS Number | Not available |

| Predicted LogP | 1.95 |

| Predicted Solubility | Moderate |

Note: The properties in this table are predicted based on the chemical structure, as extensive experimental data is not publicly available.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

3-amino-4-(2-methylpropoxy)benzenesulfonamide |

InChI |

InChI=1S/C10H16N2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6,11H2,1-2H3,(H2,12,13,14) |

InChI Key |

FXVDPGYDOJYMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Strategies for 3 Amino 4 Isobutoxybenzenesulfonamide

Exploration of Synthetic Pathways for the Core Benzenesulfonamide (B165840) Scaffold

The construction of the 3-amino-4-isobutoxybenzenesulfonamide molecule can be approached through a series of well-established organic transformations. A logical retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted benzene (B151609) ring, incorporating the sulfonamide, amino, and isobutoxy groups in a controlled manner.

Precursor Synthesis and Intermediate Derivatization Techniques

A plausible synthetic route commences with a readily available starting material, which is then functionalized in a stepwise fashion. One common strategy involves the use of precursors that already contain some of the required functionalities or can be easily converted to them.

A key precursor for the synthesis of this compound is 3-amino-4-hydroxybenzenesulfonamide (B74053) . A documented method for the preparation of this intermediate starts from 2-nitrochlorobenzene. chemicalbook.com The synthesis proceeds through the following key steps:

Sulfochlorination: 2-nitrochlorobenzene is treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the benzene ring, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form 4-chloro-3-nitrobenzenesulfonamide.

Hydrolysis: The chloro group is subsequently replaced by a hydroxyl group by heating the compound in an aqueous solution of sodium hydroxide (B78521).

Reduction: Finally, the nitro group is reduced to an amino group, typically using iron filings in an acidic medium, to afford 3-amino-4-hydroxybenzenesulfonamide. chemicalbook.com

This precursor provides a scaffold with the amino and sulfonamide groups in the desired relative positions, leaving the introduction of the isobutoxy group as a subsequent step.

Strategic Introduction of the Isobutoxy Moiety

With 3-amino-4-hydroxybenzenesulfonamide as the intermediate, the next critical step is the introduction of the isobutoxy group at the 4-position. The Williamson ether synthesis is a classic and widely used method for forming ethers and is a suitable reaction for this transformation. masterorganicchemistry.comkhanacademy.org This reaction involves the reaction of an alkoxide with a primary alkyl halide.

However, the presence of a nucleophilic amino group in 3-amino-4-hydroxybenzenesulfonamide can lead to competitive N-alkylation, resulting in a mixture of O-alkylated and N-alkylated products. To circumvent this issue and ensure selective O-alkylation, the amino group must be protected before the etherification step. researchgate.netyoutube.comlibretexts.org

Common protecting groups for amines include acetyl, tosyl, and nosyl groups. nih.govslideshare.net The general strategy would involve:

Protection of the Amino Group: The amino group of 3-amino-4-hydroxybenzenesulfonamide is first protected, for example, by acetylation with acetic anhydride, to form the corresponding acetamide.

Williamson Ether Synthesis: The protected intermediate, now possessing a less nucleophilic amide group, can then be subjected to the Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide is then reacted with isobutyl bromide to form the desired isobutoxy ether.

Deprotection: The final step involves the removal of the protecting group from the amino group to yield this compound. The conditions for deprotection depend on the protecting group used; for example, an acetyl group can be removed by acidic or basic hydrolysis.

The choice of solvent for the Williamson ether synthesis is crucial and often the parent alcohol of the alkoxide is used. masterorganicchemistry.com For reactions involving sodium hydride, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common choices.

Regioselective Amination and Sulfonamidation Reactions

An alternative synthetic approach involves introducing the functional groups in a different order. This strategy would start with a benzene derivative already containing the isobutoxy group.

Nitration: 4-Isobutoxybenzene can be subjected to electrophilic nitration to introduce a nitro group onto the ring. The isobutoxy group is an ortho-, para-directing group. Therefore, the nitration is expected to yield a mixture of 2-nitro- and 4-nitro-isobutoxybenzene. Careful control of reaction conditions can influence the regioselectivity of this reaction. frontiersin.orgnih.gov

Sulfonylation: The subsequent introduction of the sulfonamide group can be achieved through chlorosulfonylation of the nitrated intermediate, followed by reaction with ammonia.

Reduction: The final step would be the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).

The regioselectivity of the nitration step is a critical factor in this pathway. The directing effects of the isobutoxy group will determine the position of the incoming nitro group, which in turn dictates the final arrangement of the substituents.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that can be adjusted include:

| Parameter | Considerations |

| Temperature | Can influence reaction rates and selectivity. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to control exothermicity and prevent side reactions. |

| Solvent | The choice of solvent can affect the solubility of reactants, the rate of reaction, and in some cases, the regioselectivity. |

| Base | In reactions like the Williamson ether synthesis, the choice and amount of base are critical for efficient deprotonation without promoting side reactions like elimination. |

| Catalyst | For reactions involving catalysts, the type and loading of the catalyst can significantly impact the reaction efficiency. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. |

For the Williamson ether synthesis, factors such as the choice of base (e.g., NaH, K2CO3), solvent (e.g., DMF, acetone), and temperature can be varied to improve the yield of the O-alkylation product and minimize N-alkylation. masterorganicchemistry.com Similarly, in the nitration and sulfonylation steps, the concentration of the acid, the reaction temperature, and the reaction time need to be carefully controlled to achieve the desired regioselectivity and prevent over-reaction.

Advanced Synthetic Methodologies and Catalytic Approaches

Modern organic synthesis has seen the development of advanced methodologies, including metal-catalyzed reactions, which can offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.

Metal-Catalyzed Cross-Coupling Reactions in Amination

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. These methods can be applied to the synthesis of aryl amines and sulfonamides, potentially offering alternative and more efficient routes to this compound.

A potential application of this technology would be in the final step of a synthetic sequence where a halogenated precursor is coupled with an amine or a sulfonamide. For instance, if a precursor such as 3-bromo-4-isobutoxybenzenesulfonamide could be synthesized, a palladium- or copper-catalyzed amination reaction could be employed to introduce the amino group.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds between aryl halides or triflates and amines. Similarly, copper-catalyzed N-arylation of sulfonamides (Ullmann condensation) provides a direct route to N-aryl sulfonamides. These reactions typically employ a palladium or copper catalyst in the presence of a suitable ligand and a base.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions and needs to be optimized for the specific substrates involved. These advanced methods can potentially offer a more convergent and efficient synthesis of the target molecule.

Green Chemistry Principles in Sulfonamide Synthesis

The synthesis of sulfonamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous chemicals, safer solvents, and energy-efficient methods.

Several innovative approaches align with these principles:

Solvent-Free Mechanosynthesis : A notable green method involves a solvent-free mechanochemical approach. This technique uses high-energy ball milling to facilitate reactions in the solid state, eliminating the need for potentially harmful organic solvents. One such protocol involves a one-pot, double-step procedure using solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination to form the sulfonamide. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org

Aqueous Synthesis : Performing reactions in water is a cornerstone of green chemistry. A facile and environmentally benign method for sulfonamide synthesis has been developed that uses water as the solvent. ucla.edumdpi.com This approach often involves the reaction of sulfonyl chlorides with amines under controlled pH, using a base like sodium carbonate as an acid scavenger. mdpi.comacs.org The product can often be isolated by simple filtration after acidification, minimizing complex purification steps. ucla.edu

Catalyst-Free Methods : Some green synthesis protocols for sulfonamides have been developed that proceed under catalyst-free conditions. For instance, mixing amine derivatives and sulfonyl chloride derivatives in water or ethanol (B145695) at room temperature can lead to the formation of sulfonamides without the need for a catalyst. nih.gov

Use of Benign Solvents : When solvents are necessary, the use of environmentally benign options is preferred. Polyethylene glycol (PEG-400), for example, is a water-soluble, thermally stable, and non-toxic solvent that has been successfully used for the synthesis of sulfonamides. acs.org

These green methodologies offer significant advantages over traditional synthetic routes by reducing waste, avoiding hazardous reagents and solvents, and often leading to higher yields and purities.

Table 1: Comparison of Green Synthesis Methods for Sulfonamides

| Method | Key Principle | Advantages | Reference(s) |

|---|---|---|---|

| Mechanosynthesis | Solvent-free reaction in a ball mill. | Environmentally friendly, cost-effective, avoids harsh conditions. | rsc.org |

| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, simple product isolation, avoids organic bases. | ucla.edumdpi.comacs.org |

| Catalyst-Free | Reaction proceeds without a catalyst. | Simplified procedure, reduced cost and potential for metal contamination. | nih.gov |

| Benign Solvents | Use of non-toxic, recyclable solvents like PEG-400. | Water-soluble, thermally stable, non-toxic, easily recoverable. | acs.org |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is not chiral, its derivatives can possess stereogenic centers. This is particularly relevant when modifications are introduced at the amino group, the isobutoxy chain, or the sulfonamide moiety that result in the formation of a chiral center. In such cases, stereoselective synthesis or chiral resolution becomes crucial for obtaining enantiomerically pure compounds.

Stereoselective Synthesis

The goal of stereoselective synthesis is to produce a specific stereoisomer of a chiral molecule. This is often achieved using chiral auxiliaries, catalysts, or reagents.

Chiral Auxiliaries : A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, (1S)-(+)-10-Camphorsulfonamide is an optically active sulfonamide that can be used as a chiral auxiliary in various asymmetric transformations. examside.com After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis : Chiral catalysts can be used to favor the formation of one enantiomer over the other. For example, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through chiral Pd-catalyzed N-allylation.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov

Diastereomeric Salt Formation : This is a classical method where a racemic mixture of an acidic or basic compound is treated with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, which allows for their separation by crystallization. nih.gov For sulfonamide derivatives with basic centers, chiral acids like tartaric acid or mandelic acid can be used as resolving agents. nih.govscripps.edu

Chiral Chromatography : This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are commonly used for the analytical and preparative separation of chiral sulfonamides. ethernet.edu.et Polysaccharide-based chiral stationary phases are particularly effective for this purpose.

Table 2: Overview of Chiral Resolution Techniques for Sulfonamides

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Scalable, cost-effective for large quantities. | Laborious, depends on differential solubility, at least 50% of the material is discarded if not racemized and recycled. | nih.govscripps.edu |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | Higher cost of chiral columns and solvents, may be less scalable than crystallization. | ethernet.edu.et |

Chemical Modification and Derivatization Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be systematically introduced at the amino group, the isobutoxy chain, and the sulfonamide moiety.

Systematic Structural Variations at the Amino Group

The primary amino group at the 3-position of the benzene ring is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Arylation : The amino group can be alkylated or arylated to introduce various substituents. Reductive amination, for example, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. chemrxiv.orgfiveable.me

N-Acylation : The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common method for introducing a wide range of functional groups. fiveable.me

Diazotization : The aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.

Formation of Schiff Bases : The amino group can be condensed with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

Table 3: Potential Modifications at the Amino Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halides, Aldehydes/Ketones with a reducing agent | Secondary or Tertiary Amine |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| Diazotization | Nitrous acid (NaNO₂/HCl) | Diazonium Salt |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Isobutoxy Chain Elaboration and Functionalization

The isobutoxy group, while generally less reactive than the amino or sulfonamide moieties, can also be a target for chemical modification.

C-H Activation/Functionalization : Modern synthetic methods involving C-H activation could potentially be used to introduce functionality on the isobutyl chain. examside.com This approach allows for the direct conversion of a C-H bond to a C-X bond (where X can be C, N, O, etc.) using a metal catalyst. This could enable the introduction of hydroxyl, amino, or other groups onto the isobutyl chain.

Oxidative Metabolism Analogs : In biological systems, alkoxy groups can undergo oxidative metabolism, leading to hydroxylation of the alkyl chain. Chemical methods that mimic these metabolic pathways, such as selective oxidation, could be employed to introduce hydroxyl groups on the isobutyl chain. acs.org

Radical Reactions : Radical-mediated reactions can be used to functionalize alkyl chains. For example, photoredox catalysis can be used for the distal C-H functionalization of alkoxyarenes. rsc.org

It is important to note that achieving high selectivity in the functionalization of the isobutyl group can be challenging due to the presence of multiple C-H bonds.

Modifications of the Sulfonamide Moiety (e.g., N-substitution)

The sulfonamide group itself is a key site for derivatization, particularly through N-substitution.

N-Alkylation and N-Arylation : The hydrogen atoms on the sulfonamide nitrogen can be replaced with alkyl or aryl groups. This is typically achieved by reacting the sulfonamide with an appropriate halide in the presence of a base. The introduction of different substituents on the sulfonamide nitrogen can significantly alter the properties of the molecule.

Formation of N-Acylsulfonamides : The sulfonamide can be acylated to form N-acylsulfonamides, which are known to have interesting chemical and biological properties.

Hinsberg Test Analogy : The reactivity of the sulfonamide nitrogen is illustrated by the Hinsberg test, where primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides. Primary sulfonamides, like the parent compound, have an acidic proton on the nitrogen, which can be removed by a base, facilitating further reactions.

Table 4: Examples of N-Substituents for the Sulfonamide Moiety

| Substituent Type | Example(s) |

|---|---|

| Alkyl | Methyl, Ethyl, Propyl |

| Aryl | Phenyl, Substituted Phenyl |

| Acyl | Acetyl, Benzoyl |

| Heterocyclic | Pyridyl, Thiazolyl |

Introduction of Heterocyclic Rings and Isosteres

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. There are several ways to introduce heterocyclic moieties into the this compound scaffold.

Synthesis from the Amino Group : The amino group can be used as a starting point for the construction of a heterocyclic ring. For example, it can be reacted with diketones or other bifunctional reagents to form various nitrogen-containing heterocycles.

Coupling with Heterocyclic Precursors : The sulfonamide or amino group can be coupled with pre-formed heterocyclic molecules. For instance, the sulfonamide can be formed by reacting a heterocyclic amine with the corresponding sulfonyl chloride, or the amino group can be reacted with a heterocyclic acyl chloride.

Direct Heteroarylation : Modern cross-coupling reactions can be used to directly attach a heterocyclic ring to the aromatic core, although this may require prior functionalization of the benzene ring.

A wide variety of heterocyclic systems can be introduced, including but not limited to:

Five-membered rings like pyrroles, furans, thiophenes, and isoxazoles.

Six-membered rings such as pyridines and pyrimidines.

Fused ring systems like indoles and quinolines.

Table 5: Common Heterocyclic Rings for Incorporation

| Ring System | Examples |

|---|---|

| Five-Membered | Pyrrole, Thiophene, Furan, Isoxazole, Thiazole (B1198619) |

| Six-Membered | Pyridine, Pyrimidine, Piperidine, Morpholine |

| Fused | Indole, Quinoline, Benzimidazole |

Derivatization for Analytical Enhancement and Research Tool Development

The strategic chemical modification of this compound is a key approach to developing specialized molecules for analytical purposes and as research tools to probe biological systems. While direct derivatization studies on this compound are not extensively detailed in the public domain, the synthetic methodologies applied to the closely related analog, 3-amino-4-hydroxybenzenesulfonamide, provide a clear blueprint for analogous transformations. These derivatization strategies are primarily aimed at creating compounds with tailored properties, such as enhanced binding affinity to specific biological targets, which is crucial for their function as research tools.

The amino group at the 3-position and the aromatic ring of the benzenesulfonamide scaffold are the principal sites for chemical modification. These modifications can introduce a variety of functional groups and structural motifs, thereby altering the molecule's physicochemical properties and biological activity. The development of derivatives that can act as inhibitors for specific enzymes, such as carbonic anhydrases (CAs), is a significant area of research. vu.ltbohrium.comresearchgate.netnih.gov These inhibitors are invaluable tools for studying the physiological and pathological roles of these enzymes.

One of the common derivatization strategies involves the condensation of the 3-amino group with various aromatic aldehydes to form Schiff bases. mdpi.comnih.gov This reaction introduces a C=N double bond and allows for the incorporation of a wide range of substituents based on the aldehyde used. nih.gov Another approach is the synthesis of aminoketones and their subsequent derivatives, which can significantly influence the binding affinity for different CA isoenzymes. researchgate.netmdpi.com Furthermore, cyclization reactions of derivatives can lead to the formation of heterocyclic systems, such as imidazoles, which can confer unique biological properties. nih.gov

| Derivative Class | Synthetic Precursor | Key Reagents/Conditions | Resulting Moiety | Application as a Research Tool |

| Schiff Bases | 3-Amino-4-hydroxybenzenesulfonamide | Aromatic aldehydes, propan-2-ol, reflux | Imine (C=N) | Probing the active sites of enzymes, structure-activity relationship (SAR) studies. mdpi.comnih.gov |

| Aminoketones | 3-Amino-4-hydroxybenzenesulfonamide | Varies based on specific synthesis | Aminoketone fragments | Investigating binding affinities to different carbonic anhydrase isoenzymes. researchgate.netmdpi.com |

| Imidazoles | Aminoketone derivatives | Carbamide, glacial acetic acid, reflux | Imidazole ring | Development of enzyme inhibitors with potentially improved therapeutic properties. nih.gov |

| (2-(hydroxyimino)-2-arylethyl)amino derivatives | Aminoketone derivatives | Varies based on specific synthesis | Oxime and amino functionalities | Expanding the library of potential enzyme inhibitors for SAR studies. nih.gov |

| N-acetylated product | 3-Amino-4-hydroxybenzenesulfonamide | Acetic anhydride | Acetamido group | Characterized intermediate in synthetic pathways. mdpi.com |

These derivatization strategies underscore the versatility of the 3-aminobenzenesulfonamide (B1265440) scaffold in generating a diverse library of compounds. The resulting derivatives, with their varied structural features, serve as valuable research tools for elucidating the structure-function relationships of enzymes and for the rational design of more potent and selective inhibitors. mdpi.com

Molecular Interactions and Mechanism of Action Studies

Theoretical Frameworks for Target Recognition

Theoretical frameworks provide the hypotheses upon which experimental investigations are built. For a molecule with the structural features of 3-Amino-4-isobutoxybenzenesulfonamide—namely, a primary sulfonamide group attached to a substituted benzene (B151609) ring—the predominant theories revolve around enzyme inhibition.

Carbonic Anhydrase Inhibition: The principal hypothesis for the mechanism of action of benzenesulfonamide (B165840) derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety (—SO₂NH₂) is a well-established zinc-binding group, capable of coordinating to the essential Zn(II) ion within the enzyme's active site. ias.ac.indrugbank.com This interaction displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's function. ias.ac.in The molecular mechanism involves the binding of the sulfonamide first as a neutral species, followed by ionization to an anion (R-SO₂NH⁻) which then ligates to the zinc ion. ias.ac.in

Derivatives of the structurally similar compound, 3-amino-4-hydroxy-benzenesulfonamide, have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com This provides a strong theoretical basis to hypothesize that this compound would also be investigated as a potential CA inhibitor, with the isobutoxy and amino groups influencing isoform selectivity and binding affinity.

Aminotransferase Inhibition: Aminotransferases, also known as transaminases, are enzymes critical to amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. patsnap.com Inhibitors of these enzymes typically function by binding to the active site, preventing the natural substrates from accessing it. patsnap.com This inhibition can be either reversible or irreversible. patsnap.com While aminotransferase inhibition is a known mechanism for various compounds, specific studies linking this compound or its close structural analogs to this class of enzymes were not identified in the reviewed literature.

The interaction between a ligand like this compound and its protein target is a dynamic process. Theoretical models suggest that the initial interaction is governed by diffusion, followed by the formation of a stable complex stabilized by numerous non-covalent interactions. ias.ac.in The sulfonamide group is a key binding motif, particularly for metalloenzymes, where it can coordinate with the metal ion cofactor. nih.govacs.org

The substituted benzene ring and its substituents—the amino and isobutoxy groups—play a crucial role in establishing secondary interactions that enhance binding affinity and confer selectivity for specific protein isoforms. These interactions can include van der Waals forces, hydrophobic interactions, and hydrogen bonds with amino acid residues in the binding pocket. ias.ac.innih.gov Computational methods, such as molecular dynamics (MD) simulations, are often employed to predict the dynamic evolution of the ligand-protein complex, revealing conformational changes and key stabilizing interactions over time. nih.govacs.org

Allosteric modulation presents an alternative mechanism where a molecule does not bind to the enzyme's active site (the orthosteric site) but to a distinct, secondary site. wikipedia.org This binding event induces a conformational change in the protein that alters the activity at the active site. wikipedia.org Allosteric modulators can be positive (PAMs), enhancing activity, or negative (NAMs), reducing it. wikipedia.orgnih.gov

This mechanism offers potential advantages, such as higher target specificity, as allosteric sites are often less conserved across protein families than active sites. nih.gov While the sulfonamide scaffold is primarily known for orthosteric inhibition of CAs, compounds containing this moiety have also been identified as allosteric modulators for other targets, such as certain G-protein coupled receptors and metabolic enzymes. nih.govmdpi.com However, no specific research was found to suggest an allosteric mechanism of action for this compound.

Biochemical and Biophysical Characterization of Molecular Mechanisms (in vitro)

Experimental validation of theoretical hypotheses is conducted through in vitro biochemical and biophysical assays. These studies quantify the potency of inhibition and the physical parameters of the ligand-target interaction.

Enzyme kinetic studies are fundamental to characterizing the mechanism of an inhibitor. These analyses determine how an inhibitor affects the reaction rate at varying substrate concentrations, allowing for the determination of the inhibition type (e.g., competitive, noncompetitive, uncompetitive). khanacademy.org The inhibitor's potency is quantified by the inhibition constant (Kᵢ), with lower values indicating greater potency. For many benzenesulfonamide-based inhibitors of carbonic anhydrases, the mechanism is competitive, and Kᵢ values are frequently observed in the nanomolar range. nih.govnih.govnih.gov

While specific kinetic data for this compound are not available in the reviewed literature, the table below provides illustrative examples of inhibition constants for other benzenesulfonamide derivatives against various human carbonic anhydrase isoforms, demonstrating the typical potency and selectivity profiles observed in this class of compounds.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Gln-disubstituted triazinyl-benzenesulfonamide | hCA IX | 29.6 | nih.gov |

| Ser-disubstituted triazinyl-benzenesulfonamide | hCA IX | 8.7 | nih.gov |

| Ala-disubstituted triazinyl-benzenesulfonamide | hCA IX | 8.4 | nih.gov |

| Cyclic Urea Derivative 9c | VchαCA | 4.7 | researchgate.net |

| Amino thiazole (B1198619) coumarin (B35378) benzenesulfonamide I | hCA IX | 25.04 | nih.gov |

| Amino thiazole coumarin benzenesulfonamide I | hCA XII | 3.94 | nih.gov |

This table presents data for related benzenesulfonamide compounds to illustrate typical results from kinetic analyses and does not represent data for this compound.

Biophysical techniques are used to directly measure the binding affinity between an inhibitor and its target protein. The dissociation constant (KᏧ), which reflects the concentration of ligand required to occupy 50% of the target's binding sites at equilibrium, is a key parameter. A lower KᏧ value signifies a stronger binding affinity. researchgate.net

Common methods for determining binding affinity include the fluorescent thermal shift assay (FTSA), which measures the change in a protein's melting temperature upon ligand binding, and isothermal titration calorimetry (ITC), which directly measures the heat released or absorbed during the binding event. nih.govmdpi.com These methods can also be used to determine the stoichiometry of the interaction, which is often a 1:1 ratio for sulfonamides binding to carbonic anhydrase. nih.gov

Specific binding affinity data for this compound were not found. However, studies on derivatives of the closely related 3-amino-4-hydroxy-benzenesulfonamide provide insight into the binding affinities that might be expected for this class of compounds against various CA isoenzymes.

| Compound Derivative | Target Isoform | Dissociation Constant (KᏧ) (µM) | Reference |

|---|---|---|---|

| Aminoketone 10 (phenyl substituent) | CAI | 3.1 | mdpi.com |

| Aminoketone 10 (phenyl substituent) | CAII | 0.14 | mdpi.com |

| Aminoketone 10 (phenyl substituent) | CAVII | 0.29 | mdpi.com |

| Aminoketone 10 (phenyl substituent) | CAIX | 0.15 | mdpi.com |

| Aminoketone 10 (phenyl substituent) | CAXIV | 1.5 | mdpi.com |

This table presents data for derivatives of the related compound 3-amino-4-hydroxy-benzenesulfonamide to illustrate typical results from binding affinity assays and does not represent data for this compound.

Site-Directed Mutagenesis for Probing Active Site Residues

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. researchgate.netresearchgate.net This method is instrumental in understanding the structure-function relationship of proteins by modifying key amino acid residues within an active site to observe the impact on ligand binding or catalytic activity. nih.govnih.gov

In the study of a compound like this compound, site-directed mutagenesis would be employed to identify the specific amino acid residues within its target protein that are crucial for binding and efficacy. By substituting these residues (e.g., with alanine, which has a non-bulky and chemically inert methyl group), researchers can assess changes in the compound's binding affinity. A significant decrease in affinity following a mutation would suggest that the original residue is a key interaction point. This technique can elucidate the roles of individual amino acids in forming hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the sulfonamide or isobutoxy moieties of the compound. While specific studies on this compound are not available in the provided results, this methodology is standard for characterizing the binding pocket of any drug target.

Characterization of Covalent and Non-Covalent Binding Modes

The interaction between a drug and its target protein can be classified as either covalent or non-covalent. Non-covalent interactions are reversible and include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. researchgate.net Covalent binding, in contrast, involves the formation of a stable, irreversible chemical bond between the drug and the protein. nih.govnih.gov

For a sulfonamide-containing compound, binding to its target, such as a carbonic anhydrase, typically involves non-covalent interactions. The sulfonamide group coordinates with a zinc ion in the enzyme's active site and forms hydrogen bonds with nearby amino acid residues. The isobutoxy group and the benzene ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

To characterize these binding modes, biophysical techniques such as X-ray crystallography are invaluable. Crystallography can provide an atomic-resolution picture of the compound bound to its target, revealing the precise orientation and the network of interactions. mdpi.comnih.gov While covalent inhibitors often possess reactive "warheads" designed to form a permanent bond with a specific residue like cysteine, the structure of this compound does not inherently suggest a reactive group for covalent bond formation. nih.govmdpi.com Therefore, its binding is most likely non-covalent.

| Interaction Type | Potential Residues Involved | Part of Compound |

| Zinc Coordination | Histidine | Sulfonamide group |

| Hydrogen Bonding | Threonine, Serine, Glutamine | Amino and Sulfonamide groups |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Isobutoxy group, Benzene ring |

| Van der Waals Forces | Various active site residues | Entire molecule |

This table represents a hypothetical model of interactions based on the typical binding of sulfonamide inhibitors and requires experimental validation for this compound.

Mechanistic Bifurcations and Turnover Pathways

Mechanistic bifurcations and turnover pathways describe the fate of a compound after it binds to its target enzyme. This involves understanding the catalytic cycle of the enzyme and how the inhibitor might be processed or released, or if it leads the reaction down an alternative path (bifurcation).

As an inhibitor, the primary goal of this compound would be to block the normal catalytic turnover of the enzyme. For non-covalent, reversible inhibitors, the compound binds and unbinds from the active site, and its efficacy is determined by its binding affinity (Kd) and the concentration of both the inhibitor and the natural substrate. The compound itself is typically not chemically altered by the enzyme.

In the case of mechanism-based inactivators, the enzyme would process the compound, leading to the formation of a reactive intermediate that then irreversibly inactivates the enzyme. However, as noted, the structure of this compound does not suggest it would act via this mechanism. Therefore, it is not expected to have complex turnover pathways or cause mechanistic bifurcations; instead, it would act as a competitive inhibitor, preventing the substrate from binding and being turned over.

Cellular and Subcellular Mechanism Elucidation (in vitro models, non-clinical)

Target Engagement Studies in Defined Cell Lines

Target engagement studies are crucial to confirm that a compound interacts with its intended protein target within a cellular environment. digitellinc.com This is a critical step to ensure that the compound's observed biological effects are due to its on-target activity. One common method is the Cellular Thermal Shift Assay (CETSA), where the binding of a ligand is shown to increase the thermal stability of its target protein. nih.gov

For this compound, researchers would treat specific cell lines (e.g., cancer cell lines known to express the target protein, such as human glioblastoma U-87 or triple-negative breast cancer MDA-MB-231) with the compound. mdpi.comresearchgate.net After treatment, the cells are heated, and the amount of soluble, non-denatured target protein is measured. An increase in the amount of stable protein in the presence of the compound indicates direct target engagement.

| Cell Line | Cancer Type | Rationale for Use |

| U-87 MG | Glioblastoma | High expression of potential drug targets like carbonic anhydrases. mdpi.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Aggressive cancer model used to test efficacy of new inhibitors. mdpi.com |

| PPC-1 | Prostate Adenocarcinoma | Model for cancers where specific enzymatic pathways are upregulated. researchgate.net |

This table lists cell lines used in studies of a related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), and would be relevant for testing this compound.

Intracellular Localization and Trafficking Investigations

Understanding where a compound localizes within a cell is key to interpreting its mechanism of action. Techniques such as fluorescence microscopy are often used for this purpose. A fluorescent tag can be attached to the compound of interest, or alternatively, immunofluorescence can be used to visualize the location of the target protein and infer the likely location of the compound's action.

If the target of this compound is a cytosolic enzyme like certain carbonic anhydrase isoforms, the compound would need to efficiently cross the cell membrane and would be expected to show diffuse cytosolic distribution. If the target is mitochondrial or nuclear, specific localization in these organelles would be necessary and could be investigated using cell fractionation followed by quantification of the compound in different subcellular compartments.

Pathway Analysis in Biological Systems (e.g., modulation of specific biochemical pathways)

Pathway analysis aims to understand the downstream biological consequences of a compound's interaction with its target. By inhibiting a specific protein, a compound can modulate an entire biochemical or signaling pathway. The parent compound, 3-amino-4-hydroxybenzenesulfonamide, is noted as a reagent for synthesizing antagonists of the somatostatin (B550006) receptor subtype 5 (SST5R). mdpi.com This suggests that derivatives could potentially modulate pathways regulated by somatostatin, which are involved in neurotransmission and hormone secretion.

To investigate this for this compound, researchers could use techniques like transcriptomics (RNA-seq) or proteomics to get a global view of changes in gene expression or protein levels in cells treated with the compound. If the compound inhibits a key enzyme in a metabolic pathway, metabolomics could be used to measure the resulting changes in metabolite concentrations. For example, inhibition of carbonic anhydrase can affect pH regulation, ion transport, and biosynthetic pathways that are dependent on bicarbonate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design Principles for Analog Synthesis

The generation of analogs of 3-Amino-4-isobutoxybenzenesulfonamide is guided by established medicinal chemistry principles aimed at systematically modifying the molecule to enhance desired properties.

Rational Design Methodologies Based on Structural Motifs

Rational drug design for benzenesulfonamide (B165840) derivatives often leverages the well-understood roles of its core components. The sulfonamide group is a critical zinc-binding group (ZBG) in many inhibitors of zinc-containing metalloenzymes, such as carbonic anhydrases (CAs). tandfonline.comnih.gov The design of novel analogs often begins by considering the parent scaffold of a related, well-studied compound like 3-amino-4-hydroxybenzenesulfonamide (B74053). nih.govmdpi.com This compound provides a useful template for SAR studies, guiding the rational design of more effective drugs. nih.govmdpi.com

Key design strategies include:

Modification of the Amino Group: The 3-amino group serves as a key handle for introducing a wide variety of substituents. It can be acylated, alkylated, or used to form Schiff bases, imidazoles, and other heterocyclic structures. mdpi.comresearchgate.net These modifications allow for the exploration of different pockets within a target enzyme's active site, aiming to increase potency and selectivity.

Alteration of the Ether Linkage: The 4-isobutoxy group contributes to the lipophilicity of the molecule, which can influence cell permeability and binding to hydrophobic regions of a target. Rational design would involve synthesizing analogs with different ether chains (e.g., methoxy, ethoxy, benzyloxy) to modulate lipophilicity and steric bulk.

Substitution on the Aromatic Ring: While the parent compound is substituted at positions 1, 3, and 4, further substitutions on the benzene (B151609) ring can be explored to fine-tune electronic properties and create additional interaction points with a biological target.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds from a common scaffold. youtube.com For a molecule like this compound, a combinatorial approach would involve reacting the 3-amino group with a collection of diverse building blocks, such as carboxylic acids (to form amides) or aldehydes (to form Schiff bases), in a parallel or split-pool synthesis format. This strategy allows for the creation of a large library of analogs where the variability is focused at the 3-position, enabling high-throughput screening to identify initial "hit" compounds with desired biological activity.

Bioisosteric Replacement Strategies

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving pharmacological, toxicological, or pharmacokinetic profiles. drughunter.com This strategy is a cornerstone of drug optimization. drughunter.com

For this compound, several bioisosteric replacements could be considered:

Sulfonamide Group: The sulfonamide moiety itself is a classic bioisostere of a carboxylic acid, though with a significantly different pKa (~9-10 vs. 4-5). drughunter.comzu.ac.ae In some contexts, other acidic groups like tetrazoles could be explored as replacements. zu.ac.aetandfonline.com

Isobutoxy Group: The ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) to alter hydrogen bonding capability and metabolic stability.

Amino Group: The primary amine could be replaced with a hydroxyl or thiol group to modify its hydrogen bonding properties and reactivity.

This strategy can be used to enhance metabolic stability, modulate cell permeability, or discover novel intellectual property. drughunter.com

Experimental and Computational SAR Analysis

Once analogs are synthesized, their biological activity is assessed to build a structure-activity relationship (SAR) profile, which correlates specific structural changes with effects on potency and selectivity.

Correlation of Structural Changes with Biological Activity (e.g., enzyme inhibition potency)

The benzenesulfonamide scaffold is famously associated with the inhibition of carbonic anhydrase (CA) isoforms. nih.govresearchgate.net SAR studies on related compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide, provide a valuable blueprint for understanding how structural modifications impact activity. mdpi.comresearchgate.net

In a study of aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide, modifications at the 3-amino position significantly affected the binding affinity for different CA isoenzymes. mdpi.com For instance, introducing a phenyl-containing aminoketone fragment resulted in strong affinity for multiple CA isoforms. mdpi.com This highlights the importance of the substituent at this position for achieving potent inhibition.

The general SAR trends for benzenesulfonamide-based CA inhibitors often reveal that:

The unsubstituted sulfonamide group (-SO₂NH₂) is essential for binding to the zinc ion in the enzyme's active site. tandfonline.com

The substitution pattern on the aromatic ring dictates the selectivity for different CA isoforms. nih.gov

Adding "tail" moieties to the scaffold can extend into different regions of the active site, leading to enhanced potency and isoform selectivity. nih.govresearchgate.net

The following table presents inhibition data for a series of indole-based benzenesulfonamides against four human carbonic anhydrase (hCA) isoforms, illustrating how different substituents influence potency and selectivity.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 2a | 79.8 | 5.9 | 201.2 | 55.4 |

| 2b | 110.5 | 7.3 | 255.4 | 60.1 |

| 2c | 125.7 | 9.0 | 298.7 | 75.3 |

| 2d | 97.6 | 7.1 | 243.6 | 68.9 |

| 2f | 150.2 | 16.0 | 310.4 | 80.5 |

| 2h | 135.8 | 8.6 | 280.1 | 72.4 |

| 2o | 56.6 | 7.5 | 180.5 | 36.9 |

| AAZ | 250 | 12.1 | 25.8 | 5.7 |

| Data sourced from a study on indole-based benzenesulfonamides. nih.gov AAZ (Acetazolamide) is a standard CA inhibitor. |

This interactive table demonstrates that small changes to the "tail" portion of the molecule can lead to significant shifts in inhibitory activity and selectivity across different enzyme isoforms. For example, compound 2a shows potent inhibition of hCA II (Ki = 5.9 nM) with over 13-fold selectivity against hCA I. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

3D-QSAR is a computational method used to correlate the 3D properties of molecules with their biological activity. benthamdirect.comtandfonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. benthamdirect.comtandfonline.com

For a series of benzenesulfonamide analogs, a 3D-QSAR study would involve:

Alignment: Aligning all synthesized molecules based on a common substructure, such as the benzenesulfonamide ring.

Field Calculation: Calculating steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties (in CoMSIA) around the aligned molecules.

Model Generation: Using statistical methods to create a model that relates variations in these fields to the observed biological activity (e.g., IC₅₀ or Ki values).

The resulting 3D-QSAR models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. tandfonline.comresearchgate.net For instance, a map might show that a bulky, electropositive group is preferred in one region, while a compact, hydrogen-bond acceptor is detrimental in another. These models provide powerful insights that can guide the design of new, more potent analogs and reduce the need for exhaustive synthesis. benthamdirect.comtandfonline.com

Ligand Efficiency and Lipophilic Efficiency Assessments

In the early stages of drug discovery, particularly during hit-to-lead optimization, it is crucial to assess not just the potency of a compound but also the quality of that potency. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used for this purpose.

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms. It is calculated using the formula:

LE = -RT ln(Kd or Ki) / N

where R is the gas constant, T is the absolute temperature, Kd or Ki is the binding affinity, and N is the number of heavy atoms. A higher LE value (often cited as >0.3) is desirable, as it indicates that the compound achieves its potency efficiently, without excessive molecular bulk. researchgate.net

Lipophilic Efficiency (LLE or LipE) relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orggardp.org It is calculated as:

LLE = pIC50 (or pKi) - logP

High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.org Therefore, achieving high potency without a concurrent increase in lipophilicity is a primary goal of lead optimization. An LLE value greater than 5 is often considered indicative of a high-quality lead compound. researchgate.net

For a hypothetical series of analogs based on this compound, these metrics can be used to guide the selection of candidates for further development. The following interactive table illustrates how LE and LLE would be calculated and used to evaluate such a series.

Interactive Data Table: Ligand and Lipophilic Efficiency of this compound Analogs

| Compound ID | R-Group Modification | pIC50 | logP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 1 | H (Parent Compound) | 6.5 | 2.8 | 17 | 0.38 | 3.7 |

| 2 | -CH3 | 6.8 | 3.2 | 18 | 0.37 | 3.6 |

| 3 | -F (at phenyl ring) | 6.7 | 2.9 | 18 | 0.36 | 3.8 |

| 4 | -OH (on isobutoxy) | 7.2 | 2.5 | 18 | 0.39 | 4.7 |

| 5 | N-acetyl | 6.3 | 2.6 | 19 | 0.32 | 3.7 |

Note: Data are hypothetical and for illustrative purposes only.

In this hypothetical dataset, compound 4 shows the most promise. Despite a modest increase in size, it demonstrates a significant improvement in potency (pIC50 of 7.2) and a favorable decrease in lipophilicity (logP of 2.5), resulting in the highest LE and LLE values in the series. This would make it a priority for further investigation.

Fragment-Based Drug Design (FBDD) Principles Applied to Sulfonamides

Fragment-based drug design (FBDD) is a powerful strategy for hit identification that involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound.

The sulfonamide moiety itself is an excellent fragment for targets that contain a zinc ion in their active site, such as carbonic anhydrases (CAs). nih.gov The sulfonamide group coordinates with the zinc ion, providing a strong anchor point for the rest of the molecule.

In the context of this compound, the core structure could be deconstructed into key fragments:

The aminobenzenesulfonamide core: This fragment would be expected to bind to zinc-containing metalloenzymes.

The isobutoxy group: This fragment could be explored for its ability to occupy hydrophobic pockets within a target's binding site.

By screening these and other related fragments, medicinal chemists can map the binding site of a target and identify key interactions. The insights gained can then be used to build a more potent and selective inhibitor, potentially leading to a molecule similar in structure to this compound.

Lead Optimization Principles in Chemical Biology

Lead optimization is the iterative process of refining a promising hit compound into a preclinical drug candidate. This involves enhancing potency and selectivity while simultaneously improving pharmacokinetic and safety profiles. danaher.com

Iterative Design, Synthesis, and Evaluation Cycles

The core of lead optimization is a cyclical process of designing new molecules, synthesizing them, and evaluating their biological and physicochemical properties. patsnap.com For this compound, this process would involve systematically modifying each part of the molecule:

The Isobutoxy Group: The size, shape, and lipophilicity of this group could be varied. For example, replacing the isobutyl chain with smaller (e.g., ethoxy) or larger, more complex alkyl or aryl groups could probe the limits of the corresponding binding pocket.

The Aromatic Ring: Substituents such as halogens or small alkyl groups could be introduced onto the benzene ring to modulate electronic properties and explore additional interactions with the target.

The Sulfonamide Group: While often essential for binding, the sulfonamide itself can be modified, for instance, by N-alkylation, which can improve cell permeability and metabolic stability. nih.govacs.org

Each cycle of design, synthesis, and testing provides crucial data that informs the next round of modifications, guiding the project toward a compound with an optimal balance of properties.

Strategic Simplification and Complexity Analysis

As lead optimization progresses, molecules can become increasingly complex and large, a phenomenon sometimes referred to as "molecular obesity." This can lead to poor pharmacokinetic properties and increase the cost and difficulty of synthesis. Strategic simplification is a valuable approach to counteract this trend. nih.gov It involves identifying and removing parts of a molecule that are not essential for its activity. This can lead to compounds with improved "drug-like" properties, better synthetic accessibility, and potentially fewer side effects.

If a more complex derivative of this compound were found to be potent, a strategic simplification approach would involve systematically truncating or simplifying the added functionalities to determine the minimal pharmacophore required for activity.

Multi-Parameter Optimization Strategies

Modern drug discovery rarely focuses on optimizing a single property like potency. Instead, a multi-parameter optimization (MPO) approach is employed, where several key attributes are tracked and optimized simultaneously. danaher.com These parameters typically include:

Potency: Affinity for the target enzyme or receptor.

Selectivity: Potency against the target versus other related proteins.

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties. This includes solubility, permeability, and metabolic stability.

Physicochemical Properties: Molecular weight, logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Safety: Early assessment of potential toxicity.

MPO often involves the use of scoring functions or desirability indices to balance the competing demands of these different parameters. The following interactive table provides a hypothetical example of an MPO matrix for a series of analogs.

Interactive Data Table: Multi-Parameter Optimization of Benzenesulfonamide Analogs

| Compound ID | Target Potency (IC50, nM) | Selectivity (vs. Off-Target) | Solubility (µg/mL) | Metabolic Stability (t½, min) | MPO Score (0-1) |

| 1 | 150 | 10x | 50 | 25 | 0.65 |

| 2 | 80 | 25x | 40 | 15 | 0.70 |

| 3 | 25 | 50x | 20 | 45 | 0.85 |

| 4 | 5 | 100x | 5 | 60 | 0.92 |

| 5 | 30 | 15x | 80 | 10 | 0.78 |

In this example, while compound 4 is the most potent, its low solubility might be a concern. Compound 3 presents a more balanced profile with good potency, high selectivity, acceptable solubility, and good metabolic stability, reflected in its high MPO score. Such an analysis helps the project team make informed decisions about which compounds to advance.

Computational Modeling of this compound Remains an Unexplored Frontier

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical modeling and computational studies specifically focused on the compound This compound appear to be limited or not publicly available. As a result, a detailed analysis based on the requested outline of its molecular docking, ligand-protein interactions, and molecular dynamics simulations cannot be provided at this time.

Computational chemistry and theoretical modeling are powerful tools in drug discovery and molecular biology, offering deep insights into the behavior of molecules and their interactions with biological targets. Techniques such as molecular docking predict how a ligand might bind to a protein, while molecular dynamics simulations provide a view of the dynamic stability and conformational changes of the resulting complex over time.

For many sulfonamide derivatives, these computational methods have been instrumental. For instance, extensive research is available for the structurally related compound, 3-amino-4-hydroxybenzenesulfonamide, and its derivatives, particularly in the context of their interaction with carbonic anhydrases. These studies have successfully used molecular docking to elucidate binding modes and molecular dynamics to understand the stability of the ligand-protein complexes.

However, the specific isobutoxy substitution in This compound distinguishes it from its more studied hydroxy-analogs. This structural difference would significantly influence its electronic and steric properties, leading to unique binding affinities, interaction profiles, and conformational dynamics that cannot be directly extrapolated from related compounds.

The absence of specific computational studies on This compound highlights a gap in the current body of research. Such studies would be valuable for understanding its potential biological targets and mechanism of action, and could guide the development of novel therapeutic agents. Future research in this area would be necessary to generate the data required for a thorough computational analysis as outlined.

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Isobutoxybenzenesulfonamide

Molecular Dynamics (MD) Simulations

Solvation Effects and Solvent Accessibility

The solubility and bioavailability of a drug candidate are profoundly influenced by its interactions with solvents. For 3-Amino-4-isobutoxybenzenesulfonamide, computational models can predict its behavior in various solvent environments, such as water and non-polar lipids, which is critical for understanding its pharmacokinetic profile. The Extended Hildebrand Solubility Approach, for example, has been effectively used to estimate the solubility of various sulfonamides in binary and ternary solvent systems. nih.gov Such models consider the solute-solvent interaction energies.

Quantum Chemical Calculations

Quantum chemical calculations provide a molecular-level understanding of the intrinsic properties of this compound. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure, reactivity, and reaction mechanisms.

Electronic structure analysis is fundamental to predicting a molecule's reactivity and interaction with biological targets. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). researchgate.net

HOMO-LUMO Analysis : The HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital most likely to accept an electron, indicating susceptibility to nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com In sulfonamides like this compound, the HOMO is typically localized on the electron-rich aniline (B41778) portion (the benzene (B151609) ring with the amino group), while the LUMO is often distributed across the sulfonamide group and the adjacent ring system. researchgate.netresearchgate.net This distribution suggests that the amino-substituted ring is the primary site for electron donation, while the sulfonamide moiety acts as an electron-accepting group.

Electrostatic Potential Maps (ESPs) : An ESP map provides a visual representation of the charge distribution across a molecule. libretexts.orgdeeporigin.com It illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ucla.edu For a molecule like this compound, ESP maps would typically show a high negative potential (often colored red) around the oxygen atoms of the sulfonyl group and the lone pair of the ether oxygen, indicating these are primary sites for hydrogen bonding and interaction with positive centers. researchgate.netresearchgate.net The hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential (colored blue), making them hydrogen bond donors. researchgate.net This detailed charge landscape is invaluable for predicting non-covalent interactions with biological targets like enzyme active sites. deeporigin.com

| Computational Parameter | Significance for this compound | Typical Findings in Related Sulfonamides |

| HOMO Energy | Indicates the molecule's electron-donating capability. | Localized on the aniline ring, suggesting this part is reactive toward electrophiles. researchgate.net |

| LUMO Energy | Indicates the molecule's electron-accepting capability. | Localized on the sulfonamide group and adjacent ring, indicating this part is reactive toward nucleophiles. researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. | The gap energy indicates the potential for charge transfer within the molecule. nih.govscientific.net |

| Electrostatic Potential | Maps charge distribution, predicting sites for intermolecular interactions. | Negative potential is concentrated on sulfonyl oxygens; positive potential on NH protons. researchgate.netresearchgate.net |

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and characterizing the high-energy transition states that connect reactants to products. The synthesis of sulfonamides, including this compound, typically involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgnih.govacs.org

Theoretical models can be used to:

Map the Potential Energy Surface : By calculating the energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed. This map reveals the lowest energy path from reactants to products.

Identify Intermediates and Transition States : Stationary points on the potential energy surface correspond to stable intermediates and unstable transition states. Transition state theory allows for the calculation of reaction rates from the energetic properties of these structures.

Analyze Reaction Mechanisms : For sulfonamide synthesis, computational studies can clarify the role of catalysts, solvents, and reaction conditions. researchgate.net For instance, modeling can differentiate between proposed mechanisms, such as a direct nucleophilic attack of the amine on the sulfonyl chloride versus a pathway involving an intermediate. researchgate.net Characterizing the geometry and energy of the transition state provides insight into the steric and electronic factors that control the reaction's feasibility and rate.

The ionization state of a drug molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and binding affinity to its target. This compound has two primary ionizable groups: the aromatic amino group (-NH2) and the sulfonamide group (-SO2NH-).

Amino Group pKa : The aromatic amino group is basic and will be protonated (NH3+) at low pH. Its pKa value is typically around 2-4.

Sulfonamide Group pKa : The sulfonamide proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Its pKa can vary widely depending on the substituent attached to the nitrogen but is often in the physiological range. rsc.org

Quantum chemical calculations can accurately predict these pKa values. Methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. Recent studies have shown a strong linear correlation between computationally derived equilibrium bond lengths (such as the S-N bond) in the neutral and anionic states and the experimental pKa values for a series of sulfonamides. rsc.org This allows for the reliable prediction of ionization states. Understanding the pKa values is crucial, as many sulfonamide drugs are ionized at physiological pH, which significantly impacts their biological activity. rsc.orgnih.gov

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets to predict the properties of new compounds. nih.govyoutube.com

For a compound like this compound, ML models can be employed to predict its potential biological activity and selectivity against various targets. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

The process typically involves:

Data Collection : A large dataset of sulfonamide compounds with known biological activities (e.g., enzyme inhibition constants, IC50 values) is assembled. frontiersin.org

Descriptor Calculation : For each molecule in the dataset, a set of numerical features, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters (e.g., HOMO/LUMO energies). nih.gov

Model Training : An ML algorithm (such as random forest, support vector machines, or deep neural networks) is trained on this dataset to learn the mathematical relationship between the molecular descriptors and the observed biological activity. nih.govfrontiersin.org

Prediction : Once trained, the model can predict the activity and selectivity of new, unsynthesized compounds like this compound based solely on its calculated descriptors.

These predictive models allow chemists to prioritize the synthesis of compounds with the highest probability of success, significantly accelerating the drug design cycle and reducing costs. youtube.comlanl.gov For instance, ML models have been successfully used to predict the adsorption of sulfonamide antibiotics by biochar and to identify novel antibacterial compounds from large chemical databases. frontiersin.orgnih.gov

Specifically, no research could be located that addresses the use of generative models for the discovery of novel analogs of this compound, nor were there any publications detailing the integration of automated workflows for its optimization.

The available scientific literature focuses on related compounds, such as 3-Amino-4-hydroxybenzenesulfonamide (B74053), but does not extend to the specific isobutoxy derivative requested. Therefore, it is not possible to provide an article on the computational studies of this compound at this time.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available research data specifically for the compound This compound to generate the detailed article as requested by the provided outline.

The advanced spectroscopic characterization methodologies listed, such as specific 2D NMR, Dynamic NMR, Ligand-Observed NMR, Solid-State NMR, and High-Resolution Mass Spectrometry, require access to detailed experimental results published in peer-reviewed scientific journals. The searches conducted did not yield specific studies or datasets for "this compound" that would allow for a thorough and accurate discussion of its structural elucidation, conformational analysis, binding studies, or polymorphic forms.

While general principles of these analytical techniques are well-documented, applying them specifically to "this compound" without experimental data would result in a hypothetical and speculative article, which would not meet the required standards of scientific accuracy. The creation of data tables and the reporting of detailed research findings are not possible without primary source material.

Therefore, the request to generate an article strictly adhering to the detailed outline for this specific compound cannot be fulfilled at this time due to the absence of the necessary scientific information in the public domain.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis